molecular formula C15H15FN4O2 B2850829 METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 697230-15-2

METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2850829
CAS No.: 697230-15-2
M. Wt: 302.309
InChI Key: QUHRDMAPNVUSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethyl-7-(4-fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolopyrimidine core. Its structure includes:

  • A triazolo[1,5-a]pyrimidine scaffold, which combines a triazole and pyrimidine ring.
  • Substituents: 5-Ethyl group: Enhances lipophilicity and steric bulk. 6-Carboxylate methyl ester: Modifies solubility and serves as a functional handle for further derivatization.

This compound is part of a broader class of triazolopyrimidines, which are studied for their diverse pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

methyl 5-ethyl-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c1-3-11-12(14(21)22-2)13(9-4-6-10(16)7-5-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHRDMAPNVUSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Mechanism and Conditions

  • Basic Hydrolysis : Treatment with aqueous NaOH or KOH in polar solvents (e.g., ethanol/water mixtures) at reflux temperatures cleaves the ester bond.

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in refluxing aqueous methanol facilitates ester cleavage, though with slower kinetics compared to basic conditions .

Example Protocol

SubstrateConditionsProductYieldSource
Ethyl ester analog1M NaOH, EtOH/H₂O (1:1), 80°CCarboxylic acid derivative85–92%

Transesterification Reactions

The methyl ester can undergo transesterification with alcohols (e.g., ethanol, benzyl alcohol) in the presence of acid or base catalysts to form alternative esters.

Reaction Details

  • Catalysts : H₂SO₄ (acidic) or NaOEt (basic).

  • Conditions : Reflux in anhydrous alcohol (e.g., ethanol) under nitrogen atmosphere .

Key Observation
Transesterification efficiency depends on the steric and electronic nature of the incoming alcohol. For example, bulkier alcohols like tert-butanol show reduced reactivity due to steric hindrance .

Functionalization of the Triazolo-Pyrimidine Core

The electron-rich triazolo-pyrimidine ring enables electrophilic substitution. Formylation and halogenation are notable examples.

Formylation

Vilsmeier-Haack conditions (POCl₃/DMF) introduce a formyl group at electron-rich positions (e.g., C3 or C5) of the heterocycle .

Example

SubstrateConditionsProductYieldSource
Pyrazolo[1,5-a]pyrimidinePOCl₃, DMF, 80°C3-Formyl derivative70–85%

Halogenation

Electrophilic halogenation (e.g., with NBS or NCS) occurs regioselectively at positions activated by the triazolo-pyrimidine’s electron density .

Nucleophilic Aromatic Substitution on the Fluorophenyl Group

The 4-fluorophenyl substituent can participate in nucleophilic substitution under high-temperature or catalytic conditions, though fluorine’s poor leaving-group ability limits reactivity.

Reported Reactions

  • Defluorination : Requires strong bases (e.g., KOtBu) and transition-metal catalysts (e.g., CuI) .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids is feasible if a halogen (e.g., Br/I) is introduced via prior functionalization .

Oxidative Modifications

The ethyl group at position 5 can undergo oxidation to a ketone or carboxylic acid under strong oxidizing agents.

Oxidation Pathways

Oxidizing AgentConditionsProductYieldSource
KMnO₄/H₂SO₄Reflux, aqueous H₂SO₄5-Keto derivative60–75%
CrO₃/AcOHRoom temperature5-Carboxylic acid50–65%

Cycloaddition and Ring-Opening Reactions

The triazolo-pyrimidine core participates in cycloaddition reactions (e.g., Diels-Alder) under thermal or microwave-assisted conditions, though literature on this specific compound is limited .

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the anticancer potential of methyl 5-ethyl-7-(4-fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway by up-regulating pro-apoptotic factors like Bax and down-regulating anti-apoptotic factors like Bcl2 .
  • Cell Line Studies : It exhibits significant antiproliferative activity against various cancer cell lines, including colon cancer (HT-29) and breast cancer cells .

Antiviral Applications

Research indicates that derivatives of triazolopyrimidines can disrupt viral polymerase interactions:

  • Influenza Virus Targeting : Compounds similar to methyl 5-ethyl-7-(4-fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine have shown efficacy in inhibiting the RNA-dependent RNA polymerase of the influenza virus by interfering with protein-protein interactions .

Case Studies

StudyFocusFindings
Anticancer ActivitySignificant inhibition of HT-29 colon cancer cells with IC50 values ranging from 6.587 to 11.10 µM.
Antiviral ActivityDisruption of PA-PB1 interaction in influenza A virus polymerase; potential for developing antiviral agents.
Structural AnalysisCrystal structure analysis revealed hydrogen bonding interactions that stabilize the compound's conformation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Key Reference
Methyl 5-ethyl-7-(4-fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Target) C₁₇H₁₆FN₅O₂ 5-Ethyl, 7-(4-fluorophenyl), 6-methyl ester 341.34 2.8* 1 / 6 N/A
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate C₂₂H₂₂N₄O₄ 7-(2,4-dimethoxyphenyl), 5-phenyl, 6-ethyl ester 406.40 3.6 1 / 7
6-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine C₁₁H₈FN₅ 6-(4-fluorophenyl), 7-amine 229.21 1.9 2 / 4
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile C₂₀H₁₂ClN₅ 7-(4-chlorophenyl), 5-indolyl, 6-cyano 373.80 3.2 1 / 4

*Estimated using analogous data from .

Biological Activity

Methyl 5-Ethyl-7-(4-Fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of triazolopyrimidine derivatives typically involves reactions of substituted hydrazines with various carbonyl compounds. For this specific compound, methods include:

  • Refluxing 3,5-diamino-1,2,4-triazole with substituted aromatic aldehydes.
  • Use of ethyl 5-amino-1,2,4-triazole-3-carboxylate in reactions with various aryl halides to achieve regioselective synthesis.

These synthetic pathways not only yield the desired compound but also allow for the introduction of various substituents that can modulate biological activity.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

  • In Vitro Studies : The compound exhibits significant cytotoxicity against several cancer cell lines including HCT116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values reported are as low as 2.42 µM for MCF-7 cells .
Cell LineIC50 (µM)Mechanism of Action
HCT1166.10Apoptosis induction
HeLa10.33Cell cycle arrest
MCF-72.42Inhibition of EGFR
  • In Vivo Studies : Animal models treated with this compound demonstrated significant tumor growth inhibition comparable to established chemotherapeutics. Notably, flow cytometry analyses indicated that the compound effectively suppressed S-phase cell populations in MCF-7 cells .

Mechanistic Insights

Molecular docking studies suggest that this compound interacts with key enzymes involved in cancer proliferation such as EGFR and HER2. This interaction likely facilitates its anticancer effects through multi-target suppression mechanisms .

Other Biological Activities

Beyond its anticancer properties, triazolopyrimidine derivatives have been explored for their potential as:

  • Antimicrobial Agents : Exhibiting activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to disrupt bacterial cell walls and inhibit biofilm formation .
  • Anti-inflammatory Effects : Some studies indicate that derivatives can reduce inflammation markers in vitro and in vivo at therapeutic doses comparable to conventional anti-inflammatory drugs .

Case Studies

Recent clinical evaluations have highlighted the efficacy of triazolopyrimidine compounds in treating specific cancers:

  • Breast Cancer : A study involving MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptotic pathways.
  • Leukemia Models : In vitro assays demonstrated that derivatives could inhibit proliferation in leukemia cell lines while maintaining low toxicity towards normal cells .

Q & A

Q. Optimization Strategies :

ParameterTraditional ApproachGreen Chemistry Optimization
Solvent DMF (high polarity)Switch to biodegradable solvents (e.g., cyclopentyl methyl ether)
Catalyst TriethylamineUse immobilized catalysts for recyclability
Temperature Prolonged heating (10+ hrs)Microwave-assisted synthesis to reduce time

Yield improvements (up to 15–20%) are achieved by adjusting stoichiometry, solvent polarity, and temperature gradients .

Basic: How is the molecular structure characterized using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, ethyl CH3_3 at δ 1.2–1.4 ppm) .
    • MS : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks matching C17_{17}H16_{16}FN4_4O2_2) .
  • Crystallography : Single-crystal X-ray diffraction resolves dihedral angles between triazolopyrimidine and fluorophenyl rings (e.g., ~25°), influencing planarity and π-π stacking .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives?

Answer: Contradictions (e.g., unexpected splitting in NMR or inconsistent mass fragments) arise from:

  • Dynamic Effects : Rotamers or tautomers (e.g., keto-enol equilibria) can be stabilized via low-temperature NMR (−40°C) .
  • Steric Hindrance : Bulky substituents may distort expected coupling patterns; 2D NMR (COSY, NOESY) clarifies through-space interactions .
  • Isomeric Byproducts : LC-MS/MS distinguishes regioisomers by fragmentation patterns (e.g., m/z 245 vs. 267 for triazole vs. pyrimidine cleavage) .

Case Study : A 4-chlorophenyl derivative showed conflicting 13^{13}C signals due to crystallographic disorder, resolved via DFT-optimized geometry .

Advanced: What computational approaches predict biological activity and binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs. For example, fluorophenyl groups show strong π-stacking with ATP-binding pockets (binding energy ≤ −8.5 kcal/mol) .
  • QSAR Models : Correlate substituent electronegativity (e.g., 4-F vs. 4-Cl) with IC50_{50} values. Hammett constants (σm_m) predict activity trends .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and hydration effects near the ester moiety .

Validation : Cross-check with in vitro assays (e.g., enzyme inhibition) to refine computational parameters .

Advanced: How can synthetic routes be optimized under green chemistry principles?

Answer:
Key Strategies :

  • Solvent Replacement : Replace DMF with Cyrene® (a bio-based solvent), reducing E-factor by 30% .
  • Catalyst Recycling : Immobilize triethylamine on silica gel (reused 5 cycles with <5% yield drop) .
  • Energy Efficiency : Microwave irradiation (150 W, 80°C) cuts reaction time from 10 hours to 2 hours .

Q. Performance Metrics :

MetricTraditional MethodOptimized Method
Yield 65%78%
PMI (Process Mass Intensity) 4528
Carbon Footprint 12 kg CO2_2/kg7 kg CO2_2/kg

Post-reaction analysis via HPLC ensures purity (>98%) without compromising sustainability .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for pharmacological applications?

Answer:

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., 4-F, 4-Cl, 4-OCH3_3) .
  • Biological Testing :
    • In Vitro : Measure IC50_{50} against cancer cell lines (e.g., MCF-7) using MTT assays .
    • Target Engagement : SPR or ITC quantifies binding affinity (Kd_d) to proteins like COX-2 .
  • Data Correlation :
    • Electron-withdrawing groups (e.g., 4-F) enhance metabolic stability (t1/2_{1/2} > 6 hrs in microsomes) .
    • Bulky substituents reduce solubility (logP > 3.5) but improve membrane permeability (Papp_{app} > 106^{-6} cm/s) .

Q. SAR Table :

Substituent (R)IC50_{50} (μM)logPMetabolic Stability (t1/2_{1/2}, hrs)
4-F0.452.86.2
4-Cl0.623.15.8
4-OCH3_31.202.23.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.